1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane
Description
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1 and a 2,4,5-trichlorophenylsulfonyl moiety at position 4.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl4F3N3O2S/c18-11-7-13(20)15(8-12(11)19)30(28,29)27-3-1-2-26(4-5-27)16-14(21)6-10(9-25-16)17(22,23)24/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDHUGKNARGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl4F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C₁₆H₁₄ClF₃N₄O₂S
- Molecular Weight : 386.76 g/mol
- CAS Number : 478262-11-2
The compound exhibits biological activity primarily through its interaction with various cellular targets. It is hypothesized to act as an inhibitor of specific enzymes involved in cell signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target engagement.
Antimicrobial Properties
Studies have shown that the compound exhibits antimicrobial activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
Anticancer Activity
Recent research indicates that the compound has potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the modulation of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 7.2 | Membrane disruption |
| Anticancer | HeLa (cervical cancer) | 10.5 | Apoptosis via caspase activation |
| Anticancer | MCF-7 (breast cancer) | 12.3 | Mitochondrial pathway modulation |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it was effective in reducing bacterial load in vitro and showed promise for further development as an antimicrobial agent .
- Cancer Research : In a study conducted by Zhang et al., the compound was tested on various cancer cell lines, including breast and cervical cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the sulfonyl-trichlorophenyl group , absent in the other analogs . This group enhances molecular weight and introduces additional chlorine atoms, increasing lipophilicity (logP) and steric bulk.
- The 3-fluoropyridinyl analog lacks both chlorine and trifluoromethyl groups, resulting in reduced electronegativity and altered pharmacokinetic profiles.
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, the trichlorophenyl moiety may counteract this by increasing hydrophobicity.
- Stability : The trifluoromethyl and sulfonyl groups enhance metabolic stability by resisting oxidative degradation, a feature absent in the fluoropyridinyl analog .
- Lipophilicity : The target compound likely has a higher logP than or due to additional chlorine atoms and the trichlorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
